5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Description
Significance of Porphyrin Macrocycles in Fundamental and Applied Research
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. chemimpex.com Their fundamental significance stems from their central role in a myriad of biological processes. rsc.org As the core of heme, they are responsible for oxygen transport in hemoglobin and myoglobin; as the foundation of chlorophyll, they are the primary light-harvesters in photosynthesis; and in cytochromes, they facilitate electron transport. nih.gov This natural prevalence has inspired extensive research into synthetic porphyrins for a wide array of applications.
The porphyrin macrocycle provides a versatile platform that can be fine-tuned through peripheral substitution and metalation. researchgate.netrsc.org The ability to insert almost any metal ion into the central cavity dramatically influences the molecule's electronic structure, reactivity, and photophysical properties. nih.govrsc.org This has led to their use in:
Catalysis: Metalloporphyrins are effective catalysts for various organic reactions, including oxidations that mimic the function of cytochrome P450 enzymes. nih.gov
Materials Science: Their robust structure and rich electronic properties make them ideal building blocks for novel materials, including sensors, organic electronics, and nonlinear optical materials. rsc.orgnih.govresearchgate.net
Medicine: Porphyrins are extensively used as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species to destroy cancer cells upon light activation. chemimpex.comrsc.org Their ability to selectively accumulate in tumor tissues is a key advantage. chemimpex.com
Distinctive Characteristics of Pyridyl-Substituted Porphyrins at meso-Positions
The introduction of pyridyl groups at the 5, 10, 15, and 20 (meso) positions of the porphyrin ring imparts a set of distinctive characteristics that differentiate them from other substituted porphyrins, such as the widely studied tetraphenylporphyrin (B126558) (TPP). The key feature is the presence of the nitrogen atom within the pyridyl ring.
The position of this nitrogen atom (ortho, meta, or para relative to the bond to the porphyrin core) significantly influences the electronic properties and basicity of the macrocycle. rsc.org The pyridyl nitrogen provides an additional site for coordination, protonation, or hydrogen bonding, which is crucial for the construction of complex supramolecular architectures. rsc.orgrsc.org This allows for the self-assembly of porphyrin units into well-defined one-, two-, or three-dimensional networks. rsc.org
Furthermore, the pyridyl groups can act as ligands themselves, coordinating to a second metal center, independent of the metal that may be chelated within the porphyrin core. orientjchem.org This opens the door to creating heterometallic assemblies with potentially synergistic catalytic or photophysical properties. The electron-withdrawing nature of the pyridyl substituent also modulates the electronic properties of the porphyrin π-system.
Overview of Research Trajectories for 5,10,15,20-Tetrakis(2-pyridyl)porphyrin (H₂T(2-Py)P) and its Derivatives
This compound, abbreviated as H₂T(2-Py)P, is the isomer where the pyridyl groups are attached to the porphyrin core via the carbon at position 2 of the pyridine (B92270) ring. Research on this specific compound and its derivatives has explored its synthesis, metalation, and application in various domains.
The synthesis of H₂T(2-Py)P is typically achieved through the condensation of 2-pyridinecarboxaldehyde (B72084) and pyrrole in a refluxing acidic medium like propionic acid. mdpi.com
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Pyridinecarboxaldehyde, Pyrrole | Propionic Acid | Reflux, 4h | 22% | mdpi.com |
A significant area of research involves the insertion of various metal ions into the porphyrin core to form metalloporphyrin complexes. For example, a tin(IV) complex, (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV), has been synthesized and characterized. mdpi.com The coordination of the metal alters the photophysical properties of the porphyrin.
| Compound | Property | Value | Solvent | Reference |
|---|---|---|---|---|
| H₂T(2-Py)P | UV-vis (λnm, log ε) | 419 (5.73), 516 (4.60), 552 (4.43), 593 (4.15), 650 (4.07) | CHCl₃ | mdpi.com |
| Emission (λnm) | 653, 712 | CHCl₃ | ||
| (trans-dihydroxo)[Sn(IV)T(2-Py)P] | 1H NMR (δ, ppm) | 9.01 (s, 8H, β-pyrrole), 8.35 (d, 4H, Py), 8.17 (t, 4H, Py), 7.79 (t, 4H, Py) | CDCl₃ | mdpi.com |
| UV-vis (λnm, log ε) | 431 (5.68), 565 (4.44), 606 (4.37) | CHCl₃ |
The research trajectories for H₂T(2-Py)P and its derivatives are primarily focused on leveraging their unique coordination and photophysical properties. Key areas of investigation include:
Photodynamic Therapy: The ability of these porphyrins to act as photosensitizers is a major research focus. chemimpex.com
Catalysis: Their metal complexes are explored as catalysts in various chemical transformations. chemimpex.com
Advanced Materials: The 2-pyridyl nitrogen atoms serve as anchoring points for creating larger, functional supramolecular systems and coordination polymers for applications in sensing and solar energy conversion. chemimpex.com
The strategic placement of the nitrogen atom in the 2-pyridyl substituent provides a sterically accessible coordination site, influencing the geometry and stability of the resulting metal complexes and supramolecular assemblies, making H₂T(2-Py)P a compound of continuing scientific interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45-46H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBSIASKLRDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408775 | |
| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40904-90-3 | |
| Record name | 5,10,15,20-tetrapyridin-2-yl-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Functionalization
Synthetic Routes to Free-Base 5,10,15,20-Tetrakis(2-pyridyl)porphyrin
The synthesis of the foundational free-base this compound is a critical first step for any further chemical investigation. The primary methods for its preparation involve condensation reactions, with ongoing research focused on optimizing conditions to improve yields and simplify purification.
Pyrrole-Aldehyde Condensation Reactions (e.g., Modified Alder Method)
The most common route to synthesize this compound is through the condensation of pyrrole (B145914) with 2-pyridinecarboxaldehyde (B72084). This reaction is a variation of the Rothemund reaction, with modifications developed by Adler and Longo that have made it a widely adopted method. The Adler-Longo method typically involves refluxing the aldehyde and pyrrole in an acidic solvent, such as propionic acid, in the presence of air, which acts as the oxidizing agent for the intermediate porphyrinogen nih.govchemijournal.com.
Optimization of Reaction Conditions and Yields
The yield of this compound is highly dependent on the reaction conditions. Researchers have explored various parameters to enhance the efficiency of the synthesis. Key factors that influence the outcome include the choice of solvent, reaction temperature, and the concentration of reactants.
While propionic acid is a traditional solvent for the Adler-Longo synthesis, other solvents and solvent systems have been investigated to improve yields and simplify the workup process. For instance, the use of dimethylformamide (DMF) has been shown to be effective, with studies indicating that refluxing the reaction mixture in DMF followed by stirring at room temperature in the air can lead to satisfactory yields acs.orgacs.org. The purity of the solvent has been found to not have a significant impact on the yield, allowing for the use of reagent-grade solvents acs.orgacs.org. Mixed solvent systems, such as propionic acid/valeric acid/m-nitrotoluene, have also been explored to enhance yields of meso-substituted porphyrins arkat-usa.org.
The reaction time is another critical parameter. Prolonged refluxing does not always lead to higher yields and can sometimes result in the formation of undesirable byproducts acs.orgacs.org. Optimization studies have shown that a reflux time of around 1.5 to 2 hours in DMF, followed by overnight stirring, can be optimal orientjchem.orgacs.orgacs.org. The concentration of the reactants also plays a role, with studies on similar porphyrin syntheses suggesting that a reactant concentration of around 0.1 M often provides the maximal yield arkat-usa.org. Yields for the synthesis of this compound have been reported in the range of 10-30%, with a specific reported yield of 22% nih.govmdpi.com.
| Porphyrin | Aldehyde | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | 2-Pyridinecarboxaldehyde | Propionic Acid | Reflux | 22 | mdpi.com |
| 5,10,15,20-Tetraphenylporphyrin | Benzaldehyde | Propionic Acid/Valeric Acid/m-Nitrotoluene | Reflux | Higher than single carboxylic acid solvent | arkat-usa.org |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | p-Anisaldehyde | DMF | Reflux 1.5h, then stir overnight | 29 | acs.org |
| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | p-Anisaldehyde | 1-Butanol | Reflux | 7 | acs.org |
Purification Strategies for Porphyrin Isolation (e.g., Column Chromatography, Recrystallization)
Following the synthesis, the crude porphyrin product contains various impurities, including unreacted starting materials, polymeric byproducts, and partially formed macrocycles. Therefore, a multi-step purification process is essential to isolate the desired this compound.
The initial workup often involves filtering the reaction mixture and washing the solid with solvents like methanol or water to remove the acidic solvent and some impurities orientjchem.orgnih.gov. A key purification technique is column chromatography. Silica gel is commonly used as the stationary phase. The choice of eluent is crucial for effective separation. A common mobile phase is a mixture of chloroform (B151607) (CHCl3) and ethanol (EtOH), with a typical ratio of 95:5 mdpi.com. Other solvent systems, such as chloroform-ethyl acetate (B1210297) (9:1), have also been employed nih.gov. The deep purple color of the porphyrin allows for visual tracking of the desired fraction during chromatography.
After column chromatography, recrystallization is often performed to obtain highly pure, crystalline this compound. A common solvent system for recrystallization is a mixture of chloroform and a non-polar solvent like n-hexane mdpi.com. The porphyrin is dissolved in a minimum amount of chloroform, and n-hexane is added to induce precipitation of the purified product as violet purple crystals mdpi.com.
Post-Synthetic Modifications and Derivatization
Once the free-base this compound is synthesized and purified, it can be subjected to a variety of post-synthetic modifications to alter its properties and introduce new functionalities. These modifications can target the pyridyl nitrogen atoms or the peripheral positions of the meso-aryl rings.
N-Alkylation of Pyridyl Groups (e.g., N-Methylation) and its Impact on Electronic Structure
The nitrogen atoms of the four pyridyl groups are susceptible to N-alkylation, a reaction that converts the neutral porphyrin into a tetracationic species. N-methylation is a common example of this modification, typically achieved by reacting the porphyrin with an alkylating agent such as methyl iodide or dimethyl sulfate. This transformation has a profound impact on the electronic structure and solubility of the porphyrin.
The introduction of positive charges on the peripheral pyridyl groups significantly alters the electron distribution within the porphyrin macrocycle. This change in electronic structure is readily observed in the UV-Vis absorption spectrum. N-methylation generally leads to a red-shift of the Soret and Q bands, indicative of a change in the energy levels of the frontier molecular orbitals. The resulting tetracationic porphyrin, 5,10,15,20-tetrakis(N-methyl-2-pyridyl)porphyrin, exhibits greatly enhanced solubility in polar solvents, particularly water, which is a key property for various applications. Theoretical studies on similar N-methylated pyridylporphyrins have shown that the electrostatic potential density and π-conjugation are modified, affecting the UV-Vis spectral profile researchgate.net. The introduction of positive charges on the pyridyl substituents is expected to decrease the basicity of the central nitrogen atoms of the porphyrin core researchgate.net.
Peripheral Substitution Reactions on meso-Aryl Moieties
Further functionalization of this compound can be achieved through substitution reactions on the meso-pyridyl rings. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the porphyrin's properties.
While direct electrophilic substitution on the pyridyl rings of the porphyrin can be challenging, modern cross-coupling reactions provide a versatile platform for their functionalization. For instance, if the porphyrin is synthesized with halogenated pyridyl aldehydes (e.g., 2-bromo-5-pyridinecarboxaldehyde), the resulting halogenated porphyrin can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or alkyl groups. This strategy has been successfully applied to other meso-aryl porphyrins to create complex, sterically hindered "bis-pocket" structures acs.org.
Another approach involves the synthesis of porphyrins with functional groups on the pyridyl rings that can be further modified. For example, a porphyrin with bromomethylphenyl groups can undergo nucleophilic substitution with pyridine (B92270) derivatives to attach additional pyridyl moieties mdpi.com. While not directly on the pyridyl ring of the core, this demonstrates a strategy for elaborating the peripheral structure. Oxidative C-N fusion reactions have also been reported for meso-pyridin-2-ylthioporphyrins, where a new bond is formed between the pyridyl nitrogen and a β-pyrrolic position of the porphyrin, leading to a fused pyridinium-porphyrin structure acs.org. This type of reaction highlights the potential for creating extended π-systems through peripheral modifications.
Targeted Functionalization for Specific Research Applications
The peripheral pyridyl nitrogen atoms of this compound (H₂T(2-Py)P) serve as versatile sites for targeted functionalization, enabling the synthesis of derivatives with tailored properties for specific research applications. These modifications leverage the core structure of the porphyrin to create advanced materials and molecular systems.
One significant area of application is in the development of novel therapeutic agents. By coordinating ruthenium complexes to the pyridyl groups, researchers have synthesized compounds with potential applications in anticancer treatments. For example, the compound meso-5,10,15,20-tetrakis{4(chloro-bis-bipyridyl ruthenium(II)) pyridyl} porphyrin has been synthesized and evaluated for its cytotoxic activity against human lymphoma cancer cells. orientjchem.org This strategy aims to combine the photosensitizing properties of the porphyrin with the cytotoxic effects of the metal fragment to create a synergistic antitumor effect. orientjchem.org
Another key application is the creation of water-soluble porphyrin derivatives for biological investigations. The ortho, meta, and para isomers of cationic N-alkylpyridylporphyrins and their corresponding Zn(II) complexes have been studied for their photodynamic properties. nih.gov N-alkylation of the pyridyl nitrogen atoms imparts a positive charge, significantly increasing the water solubility of the macrocycle. These cationic porphyrins have been explored as photosensitizers for the photooxidation of NADH and as bactericidal agents, even against antibiotic-resistant strains. nih.gov
Furthermore, functionalization is employed to develop ligands for specific biological targets, such as G-quadruplex DNA. Researchers have synthesized tetracationic porphyrin derivatives designed to interact with and stabilize G-quadruplex structures, which are implicated in cancer and other diseases. mdpi.com In one approach, the cationic moieties were positioned further from the porphyrin core to better interact with the phosphate groups on the G-quadruplex loops, demonstrating a rational design approach to targeted molecular recognition. mdpi.com
The following table summarizes examples of targeted functionalization of pyridyl porphyrins and their intended applications.
Interactive Data Table: Examples of Functionalized Pyridyl Porphyrins
| Derivative | Functionalization | Intended Application | Key Finding |
|---|---|---|---|
| Ruthenium-Coordinated TPyP | Coordination of [Ru(bipy)₂Cl]⁺ groups to pyridyl nitrogens | Anticancer Agent | Compound exhibits cytotoxicity against human lymphoma cancer cells. orientjchem.org |
| Cationic N-Alkylpyridylporphyrins | N-alkylation of pyridyl groups to create cationic charges | Photosensitizers, Antibacterial Agents | Effective in photo-killing E. coli, including antibiotic-resistant strains. nih.gov |
Atropisomerism in ortho-Pyridyl Porphyrins
The substitution of the porphyrin core at the meso positions with 2-pyridyl groups introduces a significant stereochemical feature known as atropisomerism. This phenomenon arises from the hindered rotation of the pyridyl rings around the single bond connecting them to the porphyrin macrocycle. ulisboa.pt The steric interaction between the hydrogen atoms on the pyridyl rings (in the ortho position relative to the macrocycle) and the β-hydrogens of the porphyrin's pyrrole rings creates a substantial energy barrier to rotation. ulisboa.pt
This rotational barrier is high enough at room temperature to prevent free rotation, leading to the existence of stable, isolable rotational isomers, or atropisomers. ulisboa.ptnih.gov This is analogous to the well-known atropisomerism in ortho-substituted biphenyl compounds. ulisboa.pt For a tetra-ortho-substituted porphyrin like this compound, there are four possible atropisomers, distinguished by the orientation of the pyridyl groups with respect to the plane of the porphyrin. researchgate.net
Atropisomeric Conformations and Their Characterization
The four atropisomers of an ortho-substituted tetraphenyl- or tetrapyridyl-porphyrin are defined by the distribution of the ortho-substituents (or in this case, the nitrogen atoms of the pyridyl rings) on either side of the porphyrin plane. The conformations are designated using "α" for a pyridyl group pointing "up" and "β" for a pyridyl group pointing "down".
The four possible atropisomeric conformations are:
α,α,α,α (or α⁴): All four pyridyl groups are on the same side of the porphyrin plane.
α,α,α,β: Three pyridyl groups are on one side, and one is on the opposite side.
α,α,β,β (cis-2,2): Two adjacent pyridyl groups are on one side, and the other two adjacent groups are on the opposite side.
α,β,α,β (trans-2,2): Pyridyl groups on opposite sides of the porphyrin are on the same face.
Characterization of these atropisomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography. nih.govresearchgate.net
NMR Spectroscopy: ¹H NMR is a powerful tool for identifying and differentiating atropisomers in solution. The unique spatial arrangement of the pyridyl groups in each isomer leads to distinct chemical shifts for the protons on the porphyrin and the substituent groups. The inner N-H protons of the porphyrin core are particularly sensitive to the macrocycle's symmetry and planarity, often showing different signals for each atropisomer. mdpi.com However, due to the high symmetry of some isomers (like the α⁴ and α,β,α,β forms), their spectra can be very similar, and signal overlap can make unambiguous assignment challenging. nih.gov Advanced 1D and 2D NMR techniques are often required for full characterization. nih.gov
X-ray Crystallography: This technique provides the most definitive characterization of a single atropisomer's conformation in the solid state. nih.gov It allows for precise measurement of bond angles and distances, confirming the spatial orientation of the pyridyl substituents relative to the porphyrin plane. researchgate.net
The following table outlines the different atropisomers and the primary methods used for their characterization.
Interactive Data Table: Atropisomers of ortho-Pyridyl Porphyrins and Characterization Methods
| Atropisomer | Description | Symmetry | Primary Characterization Technique(s) |
|---|---|---|---|
| α,α,α,α (α⁴) | All four pyridyl groups on one side. | High | NMR Spectroscopy, X-ray Crystallography nih.gov |
| α,α,α,β | Three pyridyl groups on one side, one on the other. | Low | NMR Spectroscopy ulisboa.pt |
| α,α,β,β | Adjacent pairs of pyridyl groups on opposite sides. | Low | NMR Spectroscopy nih.gov |
Stereochemical Control and Molecular Engineering Approaches
The existence of stable atropisomers is not merely a structural curiosity; it serves as a powerful tool for molecular engineering. researchgate.netnih.gov By controlling the stereochemistry of the porphyrin, chemists can design and construct molecules with specific three-dimensional shapes, cavities, and functionalities. researchgate.net
Stereochemical control is typically achieved by modulating the energy barrier to rotation. Increasing the steric bulk on the ortho-substituents of the meso-aryl groups further hinders rotation, effectively "locking" the atropisomeric conformations and reducing the rate of interconversion. nih.gov This allows for the separation and isolation of individual atropisomers.
These conformationally restricted porphyrins have been utilized in a wide range of applications:
Biomimetic Models: One of the earliest and most famous applications was the development of "picket-fence" porphyrins by Collman and coworkers. They utilized the α⁴-atropisomer of a tetra(ortho-substituted phenyl)porphyrin to create a sterically protected pocket on one side of the porphyrin plane, mimicking the oxygen-binding site of hemoproteins. nih.gov
Molecular Recognition: The fixed cavities and clefts created by the atropisomers can be designed to selectively bind specific guest molecules. The defined spatial arrangement of functional groups on the pyridyl rings can lead to highly specific host-guest interactions. nih.gov
Asymmetric Catalysis: Chiral porphyrin atropisomers can be used as ligands in metal complexes to create chiral catalysts for asymmetric reactions. The well-defined chiral environment around the metal center can induce high enantioselectivity in the products.
Atropisomerism transforms the planar porphyrin scaffold into a versatile three-dimensional platform, enabling the rational design of complex molecular architectures for advanced applications in catalysis, molecular recognition, and medicinal chemistry. researchgate.netnih.gov
Coordination Chemistry of 5,10,15,20 Tetrakis 2 Pyridyl Porphyrin Complexes
Metalation Reactions and Metal-Porphyrin Complex Formation
The insertion of a metal ion into the porphyrin core, a process known as metalation, is a fundamental reaction in porphyrin chemistry. This process involves the replacement of the two inner imino protons (N-H) with a metal ion, leading to the formation of a stable metalloporphyrin complex.
The synthesis of metal complexes of H₂T(2-Py)P has been achieved with a variety of metal ions, including Sn(IV), Pt(II), Ru(II), In(III), Zn(II), Co(II), Mn(III), Fe(III), and V(IV). The general approach involves reacting the free-base porphyrin with a salt of the desired metal in a high-boiling point solvent.
Sn(IV) Complexes: The synthesis of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) is accomplished by reacting H₂T(2-Py)P with tin(II) chloride in pyridine (B92270) under reflux, followed by hydrolysis. mdpi.com This method results in a high yield of the hexacoordinate Sn(IV) complex with two hydroxo ligands in the axial positions. mdpi.comresearchgate.net
Pt(II) and Pd(II) Complexes: The synthesis of platinum(II) and palladium(II) complexes can be achieved by reacting the pyridyl groups of the porphyrin with suitable metal precursors. For instance, treating cis-Pt(DMSO)₂Cl₂ with one equivalent of a pyridylporphyrin yields a cis-monoporphyrin complex. iastate.edu Similarly, reaction with trans-Pd(DMSO)₂Cl₂ leads to the formation of trans-bisporphyrin assemblies. iastate.edu
Ru(II) Complexes: Ruthenium(II) complexes of tetra(pyridyl)porphyrins have been synthesized by coordinating the peripheral pyridyl nitrogens to ruthenium centers. acs.orgnih.gov For example, a 1:4 hybrid complex, [{Ru(bpy)(trpy)}₄(μ₄-H₂Py₄P)]⁸⁺, has been prepared and structurally characterized. acs.orgnih.gov Light-harvesting ruthenium porphyrin complexes with BODIPY units have also been synthesized from [RuII(L-Por)(CO)] precursors. rsc.org
In(III) Complexes: Indium(III) complexes of related porphyrazines, which share structural similarities with porphyrins, have been synthesized, suggesting similar methodologies could be applied to H₂T(2-Py)P. nih.gov
Zn(II) Complexes: Zinc(II) insertion is typically straightforward. For the related 5,10,15,20-tetra(4-pyridyl) porphyrin, the zinc complex (ZnTPyP) was synthesized by refluxing the free-base porphyrin with zinc acetate (B1210297) in a mixture of glacial acetic acid and dimethylformamide (DMF). rjpbcs.com A similar approach can be used for the 2-pyridyl isomer.
Co(II) Complexes: Cobalt(II) complexes are generally prepared by reacting the free-base porphyrin with a cobalt(II) salt, such as cobalt(II) acetate, in a suitable solvent like DMF. researchgate.netcas.cz The paramagnetic nature of Co(II) porphyrins is a key characteristic. researchgate.net
Mn(III) Complexes: The synthesis of manganese(III) complexes often involves the reaction of the free-base porphyrin with manganese(II) chloride in a mixture of DMF and pyridine under reflux. rsc.org A series of Mn(III) complexes of meso-tetrakis(ortho-N-alkylpyridyl)porphyrins have been synthesized and characterized. researchgate.net
Fe(III) and V(IV) Complexes: While specific synthesis details for Fe(III) and V(IV) complexes of H₂T(2-Py)P are less commonly detailed in the provided context, the general methods involving refluxing the porphyrin with an appropriate metal salt in a high-boiling solvent are applicable.
Table 1: Synthetic Methods for Metal Complexes of Tetrakis(2-pyridyl)porphyrin and Related Porphyrins
| Metal Ion | Precursor | Solvent | Conditions | Reference(s) |
|---|---|---|---|---|
| Sn(IV) | SnCl₂·2H₂O | Pyridine | Reflux, followed by hydrolysis | mdpi.comresearchgate.net |
| Pt(II) | cis-Pt(DMSO)₂Cl₂ | Dichloromethane | Ambient temperature | iastate.edu |
| Ru(II) | [Ru(bpy)(trpy)Cl₂] | Not specified | Not specified | acs.orgnih.gov |
| Zn(II) | Zn(OAc)₂ | Acetic acid/DMF | Reflux | rjpbcs.com |
| Co(II) | Co(OAc)₂ | DMF | Reflux | researchgate.netcas.cz |
| Mn(III) | MnCl₂·4H₂O | DMF/Pyridine | Reflux | rsc.org |
The nature of the incorporated metal ion and its oxidation state significantly dictates the coordination properties of the resulting metalloporphyrin. This influence is manifested in the geometry of the complex, its ability to bind axial ligands, and its electronic and redox properties.
Coordination Geometry: The size and electronic configuration of the metal ion determine whether it sits (B43327) within the plane of the four porphyrin nitrogen atoms or is displaced out of the plane. For instance, smaller ions like Ni(II) typically form square planar complexes, while larger ions or those with axial ligands, such as Sn(IV), adopt a square pyramidal or octahedral geometry. mdpi.comresearchgate.net In the case of (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV), the Sn(IV) ion is hexacoordinated with the two hydroxo groups occupying the axial positions. mdpi.comresearchgate.net
Redox Properties: The oxidation state of the central metal ion has a profound effect on the redox potential of the porphyrin complex. For example, in manganese porphyrins, the Mn(III)/Mn(II) redox couple is a key feature. researchgate.net The electron-withdrawing or -donating nature of peripheral substituents can further tune these redox potentials. researchgate.net For zinc tetrakis(arylethynyl)porphyrins, the first reduction potential is significantly shifted compared to that of ZnTPP, demonstrating the influence of the meso-substituents. rsc.org
Axial Ligation: The ability of a metalloporphyrin to bind additional ligands in the axial positions is strongly dependent on the metal ion. Metals with a higher oxidation state and a propensity for higher coordination numbers, such as Sn(IV), Fe(III), and Mn(III), readily form hexacoordinate complexes. mdpi.comresearchgate.netrsc.org In contrast, metals like Co(II) can exist as four-coordinate species but can also bind axial ligands to form five- or six-coordinate complexes. researchgate.net The presence of the peripheral pyridyl groups in H₂T(2-Py)P can also influence axial ligation through electronic and steric effects. researchgate.net
Axial Ligation and its Role in Complex Structure and Reactivity
Axial ligands are molecules or ions that coordinate to the central metal ion of a metalloporphyrin, perpendicular to the porphyrin plane. They play a crucial role in modulating the electronic structure, and consequently, the chemical and physical properties of the complex.
The formation of axial ligand complexes is a key feature of many metalloporphyrins. A well-studied example is the (trans-dihydroxo)[5,10,15,20-tetrakis(2-pyridyl)porphyrinato]tin(IV) complex. mdpi.comresearchgate.net
Synthesis: This complex is synthesized by the metalation of H₂T(2-Py)P with a tin(II) salt in the presence of air, which oxidizes the tin to the +4 state, followed by hydrolysis to introduce the dihydroxo ligands. mdpi.com
Characterization: The presence and nature of the axial ligands are confirmed through various spectroscopic techniques. In the case of the dihydroxo Sn(IV) complex, ¹H NMR and ¹³C NMR spectroscopy, FT-IR spectroscopy, and ESI-MS spectrometry are used for full characterization. mdpi.comresearchgate.net The hydroxo ligands can be readily converted to other axial ligands, such as alkoxides or carboxylates, through acidolysis, leading to a variety of hexacoordinate Sn(IV)-porphyrin complexes. mdpi.com
The hydroxo ligands in Sn(IV)-porphyrins can act as hydrogen bond acceptors. mdpi.com This, in conjunction with the peripheral pyridyl groups which can act as hydrogen bond donors or coordinate to other metal centers, allows for the construction of supramolecular assemblies. mdpi.comresearchgate.net The electronic communication between the axial ligands and the peripheral pyridyl groups can be transmitted through the porphyrin π-system, affecting the electronic absorption and emission properties of the complex. researchgate.net
Multi-Porphyrin Arrays and Polynuclear Complexes
The presence of the peripheral pyridyl groups in H₂T(2-Py)P provides a handle for the construction of multi-porphyrin arrays and polynuclear complexes. These supramolecular structures are of great interest due to their potential applications in areas such as artificial photosynthesis, molecular electronics, and catalysis.
Formation: These arrays are typically formed by coordinating the peripheral pyridyl nitrogen atoms to a second metal ion or a metalloporphyrin complex that has available coordination sites. For example, Sn(IV)-porphyrins with additional binding sites are excellent building blocks for creating sophisticated multi-porphyrin arrays. mdpi.com The reaction of a tetra(4-pyridyl)porphyrin Sn(IV) complex with Ag(I) ions has been shown to create a two-dimensional coordination framework. koreascience.kr
Types of Arrays: A variety of architectures can be envisioned, including linear dimers, trimers, and more complex three-dimensional structures. The geometry of the final array is dictated by the coordination preference of the linking metal ion and the steric constraints imposed by the porphyrin units.
Properties: The electronic coupling between the porphyrin units in these arrays can lead to unique photophysical and electrochemical properties. For instance, efficient energy or electron transfer between the porphyrin units can occur, mimicking processes found in natural photosynthetic systems. The study of heterobimetallic porphyrazine complexes, which are structurally related to porphyrins, provides insight into the formation and properties of such polynuclear systems. acs.org
Spectroscopic and Photophysical Investigations
Electronic Absorption Spectroscopy (UV-Vis) Studies
The UV-Vis absorption spectrum of a porphyrin is defined by two primary features: an extremely intense band in the near-UV region, known as the Soret band, and a series of weaker bands in the visible region, referred to as Q-bands. These bands arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. The widely accepted four-orbital model proposed by Gouterman attributes these transitions to the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO).
For the free-base 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, the electronic spectrum exhibits a classic pattern for a porphyrin of D₂h symmetry. The Soret band, or B-band, appears as a single, intense peak. In the visible region, due to the reduced symmetry caused by the two inner hydrogen atoms, four distinct Q-bands are typically observed. semanticscholar.orgnih.gov
In a chloroform (B151607) solvent, H₂T(2-Py)P displays an intense Soret band at approximately 419 nm. The four associated Q-bands are located at 516 nm, 552 nm, 593 nm, and 650 nm. researchgate.net The presence of four Q-bands is a hallmark of free-base porphyrins, originating from transitions to the two lowest excited singlet states (S₁ and S₂) and their vibrational overtones. nih.gov
| Band Type | Wavelength (λmax, nm) | Molar Extinction Coefficient (log ε) |
|---|---|---|
| Soret | 419 | 5.73 |
| Q-Bands | 516 | 4.60 |
| 552 | 4.43 | |
| 593 | 4.15 | |
| 650 | 4.07 |
The insertion of a metal ion into the porphyrin core dramatically alters the electronic absorption spectrum. This change is primarily due to an increase in the molecule's symmetry. Upon metalation, the porphyrin typically adopts a more symmetric D₄h configuration, which lifts the degeneracy of the LUMOs. semanticscholar.org This results in a simplification of the Q-band region, which usually collapses into two bands (α and β bands), corresponding to the primary electronic transition and a vibronic overtone, respectively. nih.gov
This effect is clearly observed in the (trans-Dihydroxo)Sn(IV) complex of H₂T(2-Py)P. The Soret band experiences a slight red-shift to 427 nm. researchgate.netmdpi.com The Q-band region simplifies, showing bands at 522 nm, 560 nm, and 600 nm. researchgate.netmdpi.com The change from four Q-bands in the free-base to fewer, more distinct bands in the metallated complex is a direct consequence of the increased molecular symmetry. semanticscholar.orgmdpi.com Molecular interactions, such as protonation of the pyridyl nitrogen atoms in acidic conditions, can also induce significant shifts in the absorption bands by altering the electronic distribution within the macrocycle. mdpi.com
| Band Type | Wavelength (λmax, nm) |
|---|---|
| Soret | 427 |
| Q-Bands | 522 |
| 560 | |
| 600 |
Fluorescence Spectroscopy Studies
Porphyrins are often fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The properties of this emission are highly dependent on the porphyrin's structure and environment.
Following excitation into the Soret band, free-base H₂T(2-Py)P exhibits a characteristic two-band emission profile in chloroform, with peaks observed at approximately 653 nm and 712 nm. researchgate.net These two bands correspond to fluorescence from the lowest excited singlet state to the ground vibrational state (0-0 transition) and to the first vibrational level of the ground state (0-1 transition), respectively.
Upon metalation with Sn(IV), the fluorescence spectrum shifts. The (trans-Dihydroxo)Sn(IV) complex shows emission peaks at 601 nm and 652 nm. mdpi.com The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a critical parameter. For tin(IV) porphyrins, the quantum yield is generally modest; for instance, the related Sn(IV)tetraphenylporphyrin has a reported ΦF of approximately 0.025. researchgate.net The yield can be significantly influenced by the nature of axial ligands and peripheral substituents, as well as by aggregation, which often provides non-radiative decay pathways that reduce fluorescence. acs.orgacs.org
| Compound | Solvent | Emission Wavelengths (nm) |
|---|---|---|
| H₂T(2-Py)P | Chloroform | 653, 712 |
| (trans-Dihydroxo)Sn(IV)-[H₂T(2-Py)P] | Not Specified | 601, 652 |
The luminescence of porphyrins can be quenched by various external species through several mechanisms. A particularly important quencher is molecular oxygen (O₂), which is a ground-state triplet molecule. The interaction between an excited porphyrin and O₂ can lead to the quenching of the porphyrin's excited triplet state. itn.pt This process is the basis for many luminescent oxygen sensors. worldscientific.com The quenching occurs via energy transfer from the porphyrin triplet state to oxygen, generating highly reactive singlet oxygen (¹O₂) and returning the porphyrin to its ground state. The efficiency of this quenching is often high, with quenching efficiencies (Φq) reported to be as high as 0.99 for related metalloporphyrins. worldscientific.com Other quenching mechanisms include photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET), which can occur when the porphyrin is in proximity to suitable electron acceptors/donors or other chromophores. ufpe.br
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited states. The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. For a reference compound like Sn(IV)tetraphenylporphyrin, the singlet state lifetime is reported to be around 1.21 ns. researchgate.net
In addition to the short-lived singlet state, porphyrins can populate a long-lived triplet state via intersystem crossing. The lifetime of this triplet state (τT) is significantly longer, often in the microsecond range. For related Sn(IV) porphyrins, triplet lifetimes have been measured in the range of 1.98 µs to 3.88 µs. researchgate.net This long-lived triplet state is particularly susceptible to quenching by molecular oxygen, a key process in photodynamic therapy and oxygen sensing applications. researchgate.net
| Excited State | Compound Family | Lifetime (τ) |
|---|---|---|
| Singlet (S₁) | Sn(IV)tetraphenylporphyrin | ~1.21 ns |
| Triplet (T₁) | Axially substituted Sn(IV) porphyrins | 1.98 - 3.88 µs |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of porphyrin molecules. Both ¹H NMR and variable temperature NMR studies have been employed to understand the intricacies of this compound.
¹H NMR for Structural Elucidation and Conformation Analysis
The ¹H NMR spectrum of free-base this compound (H₂T(2-Py)P) in deuterated chloroform (CDCl₃) provides key information for its structural confirmation. The characteristic signals for the porphyrin macrocycle and the peripheral pyridyl groups are readily identified. The inner N-H protons of the porphyrin core appear as a singlet at a significantly upfield chemical shift of approximately -2.84 ppm. This pronounced shielding is a hallmark of the diatropic ring current of the aromatic porphyrin macrocycle.
The protons on the β-positions of the pyrrole (B145914) rings resonate as a singlet at around 8.85 ppm. The protons of the four pyridyl substituents give rise to a set of multiplets in the aromatic region. Specifically, the signals have been assigned as follows: a multiplet at 7.71 ppm for the H4-pyridyl protons, a multiplet at 7.89 ppm for the H3-pyridyl protons, a multiplet at 8.21 ppm for the H5-pyridyl protons, and a singlet at 9.14 ppm for the H2-pyridyl protons. mdpi.com
A significant aspect of the conformational analysis of this compound is the phenomenon of atropisomerism. Due to the steric hindrance between the pyridyl groups at the meso positions and the β-hydrogens of the porphyrin core, free rotation around the C-C single bond connecting the pyridyl ring to the porphyrin macrocycle is restricted. This restricted rotation leads to the existence of different conformational isomers, or atropisomers, which can be distinguished by NMR spectroscopy. Studies on related ortho-substituted tetraphenylporphyrins have shown that these atropisomers can interconvert at a rate that is dependent on temperature. In the case of the N-methylated derivative, 2-N-(methylpyridiniumyl)porphyrin, the rotation of the peripheral pyridinium (B92312) ring is prevented, highlighting the significant steric barrier. nih.gov
| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| NH (inner) | -2.84 | s |
| β-pyrrole | 8.85 | s |
| H4-Pyridyl | 7.71 | m |
| H3-Pyridyl | 7.89 | m |
| H5-Pyridyl | 8.21 | m |
| H2-Pyridyl | 9.14 | s |
Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃. mdpi.com
Variable Temperature NMR Studies for Dynamic Processes
While specific variable temperature NMR data for this compound is not extensively reported in the reviewed literature, the principles of such studies on analogous porphyrins are well-established. Dynamic NMR (DNMR) spectroscopy is the primary technique used to investigate the kinetics of conformational changes, such as the rotation of the meso-aryl groups in tetraarylporphyrins.
By monitoring the changes in the ¹H NMR spectrum as a function of temperature, the coalescence of signals corresponding to different atropisomers can be observed. From the coalescence temperature and the chemical shift differences between the exchanging sites, the activation energy for the rotational barrier can be calculated. These studies provide quantitative information about the energy landscape of the conformational isomers and the timescale of their interconversion.
Other Vibrational and Resonance Spectroscopies (e.g., FT-IR, EPR)
In addition to NMR, other spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Electron Paramagnetic Resonance (EPR) spectroscopy provide complementary information about the vibrational modes and electronic structure of this compound and its metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For porphyrins, characteristic IR bands are associated with the stretching and bending vibrations of the porphyrin macrocycle and its substituents.
In the FT-IR spectrum of a tin(IV) complex of this compound, several key absorption peaks have been identified. The peaks at approximately 3050 cm⁻¹, 1580 cm⁻¹, and 1430 cm⁻¹ are attributed to the stretching vibrations of C-H, C=C, and C-N bonds within the pyrrole rings, respectively. The bending vibration of C-H bonds and the out-of-plane bending vibration of C-H in the aromatic rings are observed at around 1025 cm⁻¹ and 795 cm⁻¹, respectively. mdpi.com For the related free-base 5,10,15,20-tetrakis(4-pyridyl)porphine, the N-H stretching vibration is observed at 3306 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Assignment (for Sn(IV) complex) |
| ~3050 | C-H stretching (pyrrole) |
| ~1580 | C=C stretching (pyrrole) |
| ~1430 | C-N stretching (pyrrole) |
| ~1025 | C-H bending (aromatic) |
| ~795 | C-H out-of-plane bending (aromatic) |
Table 2: Characteristic FT-IR Bands for a Metal Complex of this compound. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique specifically used to study species with unpaired electrons, making it invaluable for the characterization of paramagnetic metal complexes of porphyrins. The free-base this compound is diamagnetic and therefore EPR silent. However, its complexes with paramagnetic metal ions, such as Mn(III) or Cu(II), exhibit characteristic EPR spectra.
The EPR spectrum of a manganese(III) complex of meso-tetrakis(2-pyridyl) porphyrin provides information about the electronic environment of the manganese ion. The position (g-value) and hyperfine splitting pattern of the EPR signal are sensitive to the coordination geometry and the nature of the ligands bound to the metal center. Studies on manganese complexes of isomeric pyridylporphyrins have been conducted, revealing the influence of the pyridyl nitrogen position on the electronic structure of the metal center.
Similarly, copper(II) complexes of porphyrins, having a d⁹ electronic configuration, are paramagnetic and can be studied by EPR. The EPR spectra of Cu(II) porphyrins typically show axial symmetry, with distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal axis of the molecule. The hyperfine coupling to the copper nucleus (I = 3/2) and the nitrogen nuclei of the porphyrin core provides detailed information about the coordination environment and the degree of covalency in the metal-ligand bonds.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry Studies of Porphyrin Redox Processes
Cyclic voltammetry is a key technique for investigating the redox behavior of 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, revealing the potentials at which the molecule undergoes oxidation and reduction. These processes can be centered on the porphyrin ligand itself or on the coordinated metal ion.
The free-base this compound, like other tetraphenylporphyrin (B126558) derivatives, undergoes reversible one-electron oxidation and reduction steps. The first oxidation typically yields a π-cation radical, while the first reduction produces a π-anion radical. The redox potentials are influenced by the electronic nature of the meso-substituents. For instance, in a study of a tetra-ruthenated tetra(4-pyridyl)porphyrin, two quasi-reversible reduction couples observed at -0.68 V and -1.11 V were identified as porphyrin-centered redox processes acs.org. The N-methylation of pyridyl groups, as seen in related quinolylporphyrins, can make the reduction easier niscpr.res.in. For comparison, the two one-electron reduction waves for tetra(4-pyridyl)porphyrin are found at -1.38 V and -1.81 V, which are close to those of its 3-pyridyl isomer (-1.43 V and -1.85 V) niscpr.res.in.
The introduction of a metal ion into the porphyrin core significantly alters its redox behavior. The nature of the metal and its accessible oxidation states determine whether the redox processes are metal-centered or ligand-centered.
For cobalt(II) porphyrins, such as [Co(TMFPP)], two reversible one-electron reductions are typically observed, which can be assigned to the Co(II)/Co(I) and Co(I)/Co(0) couples. In [Co(TMFPP)], these occur at E1/2 = -0.91 V and E1/2 = -2.05 V vs. SCE, respectively nih.gov. The first oxidation is generally metal-centered (Co(II)/Co(III)), occurring around 0.30 V, followed by a porphyrin-centered oxidation (Por2-/Por-) at approximately 0.98 V nih.gov. The solvent can also play a role; for instance, the oxidation of Co(II) porphyrins can be broadened by the coordination of a donor solvent like DMF to the oxidized Co(III) center nih.gov.
In the case of zinc(II) porphyrins, the redox processes are typically ligand-centered due to the redox inactivity of the Zn(II) ion. Zinc(II) metalloporphyrins generally exhibit two or three one-electron reversible or quasi-reversible oxidation waves and one or two reduction waves, all of which are based on the porphyrin macrocycle nih.gov. For example, a bisacridinium-Zn(II) porphyrin conjugate showed a two-electron oxidation of the porphyrin moiety and simultaneous one-electron reductions of the two acridinium units academie-sciences.fr.
The interaction of copper with tetra(4-pyridyl)porphyrin on a Au(111) surface has been shown to involve an intramolecular redox reaction upon annealing, where coordinated Cu(0) is oxidized to Cu(II) to form the Cu(II)TPyP complex nih.gov.
| Compound | Process | E1/2 (V vs. SCE) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Co(TMFPP)] | Co(II)/Co(I) | -0.91 | DMF / 0.1 M nBu4NBF4 | nih.gov |
| [Co(TMFPP)] | Co(I)/Co(0) | -2.05 | DMF / 0.1 M nBu4NBF4 | nih.gov |
| [Co(TMFPP)] | Co(II)/Co(III) | 0.30 | DMF / 0.1 M nBu4NBF4 | nih.gov |
| [Co(TMFPP)] | Por2-/Por- | 0.98 | DMF / 0.1 M nBu4NBF4 | nih.gov |
| Tetra(4-pyridyl)porphyrin | 1st Reduction | -1.38 | Not specified | niscpr.res.in |
| Tetra(4-pyridyl)porphyrin | 2nd Reduction | -1.81 | Not specified | niscpr.res.in |
Electron Transfer Mechanisms in Porphyrin Systems
The electron transfer mechanisms in porphyrin systems are fundamental to their roles in catalysis and photochemistry. The process can occur through an outer-sphere mechanism, where the electron tunnels between the electrode and the porphyrin, or an inner-sphere mechanism, which may involve coordination of the porphyrin to the electrode surface or the presence of a bridging ligand.
In metalloporphyrins, the central metal can act as the primary redox center, facilitating electron transfer. For instance, the catalytic cycle of cobalt porphyrins in CO2 reduction involves the sequential reduction of the cobalt center acs.orgnih.gov. The electronic communication between the metal center and the porphyrin macrocycle, as well as with peripheral substituents, can influence the electron transfer rates and pathways. Studies on heteromultimetallic porphyrin hybrids have shown that the electronic properties of the peripheral groups can be influenced by the metal in the porphyrin core, indicating electronic communication through the molecular framework acs.org.
Electrochemical Generation of Reactive Intermediates
Electrochemical methods can be employed to generate reactive intermediates from porphyrin precursors. The one-electron oxidation of a porphyrin generates a π-cation radical, while a one-electron reduction produces a π-anion radical. These radical ions are highly reactive species that can participate in subsequent chemical reactions.
For example, the electrogenerated radical cation of zinc β-octaethylporphyrin can undergo nucleophilic attack by pyridyl-substituted porphyrins, leading to the formation of porphyrin oligomers nih.gov. This demonstrates the potential of using electrochemistry to create novel supramolecular structures. The generation of aryl radicals from organoboron reagents has been achieved through electrochemical methods, highlighting the broader applicability of electrochemistry in generating reactive species for chemical synthesis pdx.edu. In the context of porphyrins, the photochemical reactions of porphyrin triplets can induce the formation of alkoxy and carbon-centered radicals from hydroperoxides and alcohols nih.gov.
Electropolymerization of Pyridyl-Porphyrin Films
Porphyrins bearing polymerizable groups, such as pyridyl moieties, can be electropolymerized to form thin, conductive films on electrode surfaces. This process allows for the controlled deposition of porphyrin-based materials with tailored properties. The electropolymerization of pyridyl-substituted porphyrins can occur through the nucleophilic attack of the pyridyl group on an electrogenerated porphyrin dication nih.govnih.gov.
The kinetics of film growth during electropolymerization can be monitored by techniques such as cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM). The growth rate and morphology of the resulting polymer film are influenced by several factors, including the monomer concentration, the nature of the solvent and electrolyte, the potential scan rate, and the number of cycles researchgate.net.
Electrochemical Properties of Polyporphyrin Films
The electrochemical behavior of polyporphyrin films derived from this compound and its analogs is a critical aspect of their characterization, providing insights into their redox chemistry, conductivity, and potential for various applications. These films are typically formed on electrode surfaces through electropolymerization, a process that allows for controlled film growth and thickness. The resulting polymer films are generally electroactive, meaning they can undergo reversible oxidation and reduction processes.
Detailed research findings indicate that the electrochemical properties of these films are influenced by several factors, including the nature of the porphyrin monomer, the supporting electrolyte, and the solvent used during polymerization. The electropolymerization process typically involves the oxidative coupling of the pyridyl substituents, leading to a polymer backbone with intact porphyrin macrocycles. This process results in the formation of a conductive polymer film on the electrode surface.
Studies on related polyporphyrin films, such as those derived from 5,10,15,20-tetrakis(4-pyridyl)porphyrin and 5,10,15,20-tetrakis(p-aminophenyl)porphyrin, have shown that these films exhibit well-defined redox waves in their cyclic voltammograms, corresponding to the oxidation and reduction of the porphyrin units. The films are typically in an oxidized state after electrochemical synthesis, with anions from the supporting electrolyte incorporated into the film to maintain charge neutrality. It has been demonstrated that electrochemical doping can render these films electroconductive.
The electrochemical properties of these films often reveal them to be p-type semiconductors. The films can be reversibly oxidized and reduced, and this process is often accompanied by a change in color, a phenomenon known as electrochromism. The conductivity of these films can be modulated by the applied potential, with the highest conductivity generally observed in the oxidized state.
While specific data for polyporphyrin films of this compound is limited, the electrochemical behavior of a closely related ruthenated tetra-pyridyl porphyrin provides valuable insights. The cyclic voltammetry of this compound exhibits distinct redox processes. In the anodic scan, a quasi-reversible wave is observed, which is attributed to the Ru(III/II) couple. In the cathodic scan, multiple quasi-reversible waves are present, corresponding to the reduction of the porphyrin macrocycle and the bipyridine ligands.
Below is an interactive data table summarizing the key electrochemical parameters observed for a tetra-ruthenated tetra-pyridyl porphyrin, which serves as a model for the expected behavior of poly(this compound) films.
| Redox Process | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Description |
| Metal Center Oxidation | +0.88 V | --- | Quasi-reversible oxidation of the Ruthenium center. |
| Porphyrin Reduction I | --- | -0.68 V | First quasi-reversible reduction of the porphyrin ring. |
| Porphyrin Reduction II | --- | -1.11 V | Second quasi-reversible reduction of the porphyrin ring. |
| Ligand Reduction | --- | -1.42 V | Quasi-reversible reduction of the bipyridine ligands. |
This data is illustrative and based on a related pyridyl porphyrin complex. The exact redox potentials for poly(this compound) films may differ.
The study of such polyporphyrin films is crucial for the development of new materials for applications in electrocatalysis, chemical sensors, and electrochromic devices. The ability to tune their electrochemical and optical properties through chemical modification and electrochemical control makes them a versatile class of materials.
Supramolecular Assemblies and Molecular Recognition
Self-Assembly Strategies for Pyridyl-Porphyrins
The pyridyl substituents on the porphyrin ring are instrumental in directing the self-assembly of these molecules through various non-covalent interactions. These strategies allow for the construction of diverse and complex supramolecular architectures.
Hydrogen Bonding Interactions and Network Formation
Hydrogen bonding is a primary driving force in the self-assembly of pyridyl-porphyrins. The nitrogen atoms of the pyridyl groups can act as hydrogen bond acceptors, while other functional groups introduced onto the porphyrin or co-crystallizing molecules can serve as donors. This leads to the formation of extensive and well-defined networks.
For instance, the introduction of hydroxo ligands in tin(IV) complexes of tetra(4-pyridyl)porphyrin has been shown to result in the formation of two-dimensional networks. In these structures, the hydroxo ligands act as hydrogen bond acceptors, facilitating the supramolecular assembly of the Sn(IV)-porphyrins. mdpi.com Similarly, the use of porphyrins bearing rigid hydrogen bonding motifs, such as diacetamido-pyridyl groups, allows for the construction of various multi-porphyrin supramolecules, including dimers and tetrameric squares. nih.govacs.org An X-ray structure of a bis(diacetamido-pyridyl)porphyrin derivative revealed a hydrogen-bonded supramolecular organization mediated by water molecules. nih.gov
The interplay between metal-ligand coordination and hydrogen bonding can lead to even more complex three-dimensional architectures. In systems involving zinc complexes of tetrakis(4-hydroxyphenyl)porphyrin and bipyridyl-type ligands, extended structures are formed through a combination of pyridyl-N⋯Zn coordination and intermolecular O–H⋯N hydrogen bonds. rsc.orgrsc.org The nature of these interactions and the resulting motifs are influenced by the length and functionality of the auxiliary ligands. rsc.orgrsc.org
Furthermore, the self-assembly of porphyrin sensitizers onto nanoparticles like TiO₂ can be mediated by hydrogen bonding interactions, enabling a directional and reversible assembly process. fao.org
Pi-Pi Stacking and Aggregation Phenomena
The large, aromatic surface of the porphyrin macrocycle promotes π-π stacking interactions, which are crucial in the aggregation and self-assembly of these molecules. These interactions, where the electron-rich π systems of adjacent porphyrins overlap, contribute significantly to the stability of the resulting assemblies.
The aggregation of porphyrins is a phenomenon of great interest for various applications and is influenced by factors such as the solvent, pH, and the nature of the peripheral substituents. mdpi.commdpi.com The formation of J-type (bathochromic shift in absorption) or H-type (hypsochromic shift) aggregates is a direct consequence of different π-π stacking arrangements. mdpi.com Theoretical calculations and experimental studies have shown that close proximity and π-π stacking between a porphyrin molecule and a graphene oxide sheet are possible, particularly in non-covalent functionalization, leading to efficient photoinduced electron transfer. nih.gov
In the context of porphyrin-containing proteins, π-π interactions are prevalent between the porphyrin ring and aromatic amino acid residues, as well as between adjacent porphyrin molecules. rsc.org These interactions, with energies typically in the range of -0.5 to -2.0 kcal mol⁻¹, play a stabilizing role in the protein structure. rsc.org The geometry of these stacking interactions can vary, with face-to-face arrangements being a common motif. acs.org Studies on protoporphyrin IX aggregates suggest a single-strand face-to-face stacking geometry with a typical interplanar distance of 3.5–4.0 Å. acs.org The nature of the central metal in metalloporphyrins can also influence the pitch of twisted supramolecular assemblies formed through π-π stacking. rsc.org
Direct Porphyrin-Porphyrin Interactions
Beyond general π-π stacking, specific and direct interactions between porphyrin macrocycles can dictate the final supramolecular architecture. These interactions are often a combination of van der Waals forces, electrostatic interactions, and specific orbital overlaps.
Host-Guest Chemistry and Molecular Recognition
The well-defined cavity of the porphyrin macrocycle and the presence of peripheral binding sites make pyridyl-porphyrins excellent candidates for host-guest chemistry and molecular recognition studies.
Interactions with Macrocyclic Host Molecules (e.g., Cucurbiturils)
Porphyrins can form inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. These interactions can dramatically alter the physicochemical properties of the porphyrin guest. For example, the interaction of a pyridyl-porphyrin derivative with permethyl-β-cyclodextrin has been shown to be strong, leading to water-soluble assemblies with potential biological applications. nih.gov The encapsulation of the porphyrin within the host's hydrophobic cavity can lead to changes in the equilibrium between monomeric and aggregated porphyrin species. nih.gov
While direct studies on 5,10,15,20-tetrakis(2-pyridyl)porphyrin with cucurbiturils are not extensively detailed in the provided results, the principles of host-guest chemistry with porphyrins are well-established. The binding is driven by a combination of hydrophobic interactions, van der Waals forces, and, in some cases, hydrogen bonding between the host and the peripheral groups of the porphyrin.
Binding Stoichiometries and Affinities
The interaction between porphyrins and host molecules is characterized by specific binding stoichiometries and affinities. For instance, the interaction of 5-pyridyl-10,15,20-tris-(p-chlorophenyl)porphyrin with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) preferentially forms a 1:1 inclusion complex. nih.gov
Template-directed self-assembly provides a powerful method for controlling stoichiometry in the formation of complex porphyrin nanostructures. For example, tripyridine or hexapyridine templates can direct the self-assembly of a tetraaldehyde-derived Zn(II) porphyrin and a diamine precursor to form triporphyrin and hexaporphyrin nanorings, respectively, in a one-step process. nih.gov These nanorings, with their open cavities, can act as effective hosts for fullerenes like C60 and C70, exhibiting a higher binding affinity for C70. nih.gov The formation of these host-guest complexes can be confirmed by techniques such as ¹H NMR spectroscopy, where significant chemical shift changes are observed for the protons of both the host and the guest upon complexation. nih.gov
The binding of small molecules or ions to metalloporphyrins can also be studied to determine binding constants. For example, the interaction of Co(II)- and Zn(II)tetrakis(1-methyl-4-pyridinio)porphyrin with DNA has been investigated, revealing different interaction modes (intercalation vs. outside self-stacking) depending on the metal center. acs.org
Formation of Porphyrin-Based Nanostructures and Ordered Materials
The distinct molecular architecture of this compound, along with its capacity for various intermolecular interactions, makes it a valuable building block for creating ordered supramolecular assemblies and nanostructured materials. The peripheral pyridyl groups are instrumental in directing the self-assembly of these porphyrin units into well-defined, higher-order structures through hydrogen bonding, metal coordination, and π-π stacking interactions.
The synthesis of nanostructures from porphyrin derivatives is a subject of extensive research. For instance, porphyrin nanotubes have been formed through the ionic self-assembly of tetrakis(4-sulfonatophenyl) porphyrin diacid and Sn(IV) tetra(4-pyridyl) porphyrin. researchgate.net These nanotubes are hollow, with a diameter of approximately 60 nm and lengths extending up to several micrometers. researchgate.net Similarly, the coordination of Sn(IV)-porphyrins with additional binding sites can lead to the creation of sophisticated multiporphyrin arrays and nanostructures with applications in photocatalysis. mdpi.com The specific morphology of the resulting nanostructures is highly dependent on the experimental conditions, such as solvent composition and the presence of metal ions.
Metal-organic frameworks (MOFs) represent a significant class of ordered materials derived from porphyrins. These are created by linking metal ions with organic ligands. For example, a cobalt-based MOF has been synthesized from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, resulting in a material with a homogeneous rectangular prism morphology. mdpi.com The incorporation of cobalt into the structure was confirmed through energy-dispersive X-ray spectroscopy. mdpi.com In another study, highly porous square-grid metal-organic frameworks were constructed from Sn(IV)porphyrins and dimeric copper(II) acetate (B1210297) hydrate. researchgate.net These structures exhibit selective gas uptake, adsorbing significantly more CO2 than N2. researchgate.net
The self-assembly process can also be guided by crystallization. Size-controllable tetragonal nanoprisms have been formed through a process called crystallization-directed ionic self-assembly, which involves evaporating a micellar solution of an anionic porphyrin and a cationic polymer on a substrate. pku.edu.cn The dimensions of these nanoprisms can be controlled by varying the initial concentration of the solution. pku.edu.cn
The table below summarizes various nanostructures and ordered materials formed from pyridyl-substituted porphyrins, highlighting the method of formation and the resulting morphology.
| Porphyrin Derivative | Method of Formation | Resulting Nanostructure/Material | Key Characteristics |
| Tetrakis(4-sulfonatophenyl) porphyrin diacid and Sn(IV) tetra(4-pyridyl) porphyrin | Ionic Self-Assembly | Hollow Nanotubes | Diameter of ~60 nm, length up to several micrometers. researchgate.net |
| 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin and Cobalt | Metal-Organic Framework Synthesis | Rectangular Prism MOF | Homogeneous morphology. mdpi.com |
| Sn(IV)porphyrins and Copper(II) acetate hydrate | Metal-Organic Framework Synthesis | Porous Square-Grid MOF | High porosity and selective CO2 uptake. researchgate.net |
| Anionic 5,10,15,20-Tetrakis(4-sulfonatophenyl) porphyrin and a cationic polymer | Crystallization-Directed Ionic Self-Assembly | Tetragonal Nanoprisms | Size-controllable by varying solution concentration. pku.edu.cn |
Catalytic Applications and Reaction Mechanisms
Photocatalysis by 5,10,15,20-Tetrakis(2-pyridyl)porphyrin and its Metal Complexes
The rich photochemistry of this compound, characterized by strong absorption in the visible region and long-lived excited states, underpins its utility as a photosensitizer in a variety of photocatalytic reactions.
Photocatalytic Hydrogen Production
The quest for clean and renewable energy sources has driven significant research into photocatalytic hydrogen evolution from water. Porphyrin-based systems, including those with pyridyl functionalities, have emerged as effective photosensitizers in this context. While specific studies focusing solely on this compound are limited, research on related pyridyl- and phenyl-substituted porphyrins provides valuable insights into its potential.
Metal complexes of porphyrins, particularly those containing platinum, have demonstrated notable activity in photocatalytic hydrogen production. nih.gov For instance, heterodinuclear complexes where a porphyrin acts as a photosensitizer and a platinum complex serves as the catalytic site have been investigated for visible-light-driven proton reduction. The activity of these systems is highly dependent on the metal center within the porphyrin moiety and the ligands at the platinum center. nih.gov The general mechanism involves the absorption of light by the porphyrin photosensitizer, leading to an excited state. This excited state can then reduce a catalyst, which in turn reduces protons to generate hydrogen gas. A sacrificial electron donor is typically required to regenerate the photosensitizer. The efficiency of hydrogen evolution is influenced by factors such as the stability of the photosensitizer and the kinetics of electron transfer. rsc.org
Photo-induced Degradation of Organic Pollutants
The photocatalytic degradation of organic pollutants offers a promising approach for wastewater treatment. Porphyrins and their metal complexes can act as efficient photocatalysts for the decomposition of various organic contaminants under visible light irradiation. rsc.org The mechanism typically involves the generation of reactive oxygen species (ROS) upon photoexcitation of the porphyrin.
Studies on various tetraphenylporphyrin (B126558) derivatives have demonstrated their ability to degrade dyes like methylene (B1212753) blue and rhodamine B. rsc.orgpsu.edu For example, a porphyrin-based porous organic polymer showed high photocatalytic activity for the degradation of rhodamine B, with 100% degradation achieved after 80 minutes of white light irradiation. rsc.org The amorphous nature of the polymer was found to be beneficial, preventing aggregation of the porphyrin molecules and ensuring the accessibility of active sites. rsc.org
While direct data for this compound is scarce in this specific application, its structural similarity to other effective photocatalytic porphyrins suggests its potential for degrading organic pollutants. The pyridyl groups can influence the electronic properties and solubility of the porphyrin, which in turn can affect its photocatalytic efficiency.
Mechanisms of Photo-induced Electron Transfer and Reactive Species Generation
The photocatalytic activity of this compound and its derivatives is fundamentally governed by photo-induced electron transfer (PET) processes and the subsequent generation of reactive species. Upon absorption of a photon, the porphyrin is promoted to an excited singlet state (S1). From this state, it can either fluoresce back to the ground state (S0) or undergo intersystem crossing to a longer-lived triplet state (T1).
This excited triplet state is a key intermediate in photocatalysis. It can participate in two main types of reactions:
Type I Mechanism: The excited porphyrin can directly transfer an electron or a hydrogen atom to a substrate molecule, resulting in the formation of radical ions.
Type II Mechanism: The excited porphyrin can transfer its energy to molecular oxygen (O2), which is in its ground triplet state, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can degrade a wide range of organic molecules. nih.gov
The quantum yield of singlet oxygen generation (ΦΔ) is a critical parameter for evaluating the efficiency of a photosensitizer in Type II processes. For a related compound, 5,10,15,20-tetra(quinolin-2-yl)porphyrin, a high singlet oxygen quantum yield of 0.62 was reported in tetrahydrofuran. nih.gov The efficiency of these processes is influenced by the porphyrin's structure, the central metal ion, and the surrounding environment. nih.govrsc.org For instance, the formation of complexes with polymers like polyvinylpyrrolidone (B124986) can control the photoinduced electron transfer from the porphyrin to an electron acceptor. nih.gov
Electrocatalysis and Photoelectrocatalysis
The ability of this compound and its metal complexes to mediate electron transfer reactions also makes them attractive for electrocatalytic and photoelectrocatalytic applications, where they are typically immobilized on electrode surfaces.
Oxygen Reduction Reactions and Hydrogen Peroxide Production
The electrocatalytic reduction of oxygen (ORR) is a crucial reaction in energy conversion and storage devices, such as fuel cells. Porphyrin-based catalysts, particularly those containing iron and cobalt, have been extensively studied as alternatives to expensive platinum-based catalysts. The pyridyl groups in this compound can act as coordination sites for additional metal ions, which can enhance the catalytic activity for ORR. pdx.edu
The ORR can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide (H₂O₂). The selectivity of the catalyst determines the final product. nih.gov Electropolymerized films of a related compound, poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative (pCoTAPP), have been shown to be effective electrocatalysts and photoelectrocatalysts for the two-electron reduction of oxygen to produce hydrogen peroxide. pdx.eduacs.orgresearchgate.net
Under photoelectrocatalytic conditions, illumination of the porphyrin-modified electrode can enhance the catalytic current and efficiency. The photoexcited porphyrin can more readily participate in the electron transfer steps of the ORR.
| Catalyst | Onset Potential (V vs Ag/AgCl) | Turnover Number (TON) for H₂O₂ | Faradaic Efficiency for H₂O₂ | Reference |
| pTAPP | -0.40 | 5–6 | ~50% (initial) | pdx.eduacs.orgresearchgate.net |
| pCoTAPP | -0.05 | 14–23 | ~50% (initial) | pdx.eduacs.orgresearchgate.net |
| Glassy Carbon | -0.58 | - | - | acs.orgresearchgate.net |
| Platinum | +0.34 | - | - | acs.orgresearchgate.net |
Table 1: Electrocatalytic and Photoelectrocatalytic Performance of Porphyrin Films for Oxygen Reduction and Hydrogen Peroxide Production. This table summarizes the key performance metrics for electropolymerized porphyrin films in the context of oxygen reduction, highlighting their potential for hydrogen peroxide synthesis.
Electrocatalytic Oxidation of Organic Substrates
Porphyrin-modified electrodes can also be employed for the electrocatalytic oxidation of various organic substrates. This application is relevant for the development of electrochemical sensors and for electrosynthesis. While specific studies on the electrocatalytic oxidation of organic substrates using this compound are not widely available, research on other porphyrin systems provides a basis for its potential in this area.
For example, porphyrin-based materials have been used to catalyze the oxidation of S(IV) species. doi.orgresearchgate.net Modified electrodes incorporating porphyrins have also been developed for the sensitive and selective detection of biologically important molecules like ascorbic acid and dopamine. The catalytic activity in these systems arises from the ability of the porphyrin to mediate electron transfer between the electrode and the analyte. The oxidation potential of the analyte is often significantly reduced at the modified electrode surface compared to a bare electrode. psu.eduworldscientific.commdpi.com
The electrocatalytic properties are highly dependent on the central metal ion of the porphyrin and the nature of the electrode material. The pyridyl groups of this compound could potentially coordinate with analytes or facilitate their interaction with the electrode surface, thereby enhancing the catalytic oxidation.
Catalysis in Organic Transformations
Metal complexes of this compound, hereafter referred to as M-T(2-Py)P, are notable for their catalytic activity in a range of organic transformations. The strategic positioning of the pyridyl nitrogen atoms allows for unique coordination environments and electronic properties at the metal center, influencing the catalyst's reactivity and selectivity. These complexes serve as versatile catalysts, facilitating reactions such as the epoxidation of olefins, carbonylation of epoxides, and the conversion of carbon dioxide.
Epoxidation of Olefins
The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. Metalloporphyrins are well-established catalysts for this reaction, often mimicking the action of cytochrome P450 enzymes. While research has broadly covered various synthetic porphyrins, the principles derived are applicable to M-T(2-Py)P systems.
Iron(III) porphyrin complexes are known to catalyze the epoxidation of olefins using oxidants like hydrogen peroxide (H₂O₂). nih.govkorea.ac.kr The catalytic activity is significantly influenced by the electronic nature of the porphyrin complex and the solvent used. nih.govkorea.ac.kr For instance, studies on various iron porphyrins have shown a direct correlation between the product yields and the Fe(III)/Fe(II) reduction potentials of the catalyst. nih.govkorea.ac.kr Electron-deficient iron porphyrins generally exhibit higher catalytic activity. nih.gov The pyridyl substituents in T(2-Py)P can modulate the electronic properties of the central metal ion, thereby influencing its catalytic efficiency.
Ruthenium porphyrin complexes are also effective catalysts for the aerobic epoxidation of olefins. acs.org The general mechanism involves the formation of a high-valent ruthenium-oxo species, which then acts as the oxygen-transfer agent to the olefin substrate. The choice of solvent and axial ligands can significantly impact the catalyst's stability and efficiency. Manganese complexes of synthetic porphyrins have also been extensively studied, particularly with sodium hypochlorite (B82951) as the oxidant, where the robustness of the porphyrin ligand is crucial for preventing catalyst degradation. rsc.org
The general catalytic cycle for olefin epoxidation by a metalloporphyrin (MP) can be summarized as follows:
Activation of the metal center by an oxidant to form a high-valent metal-oxo species (e.g., O=M(V)P or O=M(IV)P⁺•).
Attack of the olefin on the metal-oxo species.
Transfer of the oxygen atom to the olefin, forming the epoxide.
Regeneration of the initial metalloporphyrin catalyst.
Novel iron(II) complexes with pyridine-containing macrocycles have demonstrated efficient catalysis for the epoxidation of substrates like cyclooctene (B146475) and 1-decene (B1663960) using H₂O₂ under mild conditions. acs.org The activity of these systems is often dependent on the protonation state of pendant arms or the presence of non-coordinating acids, which can alter the geometry and spin state of the iron center. acs.org
| Substrate | Catalyst Type | Oxidant | Key Finding |
| Cyclohexene | Iron(III) Porphyrins | H₂O₂ | Catalyst activity correlates with the Fe(III/II) reduction potential and is affected by protic solvents. nih.govkorea.ac.kr |
| Various Olefins | Ruthenium Porphyrins | O₂ | Effective for aerobic epoxidation. acs.org |
| Cyclooctene, 1-decene | Iron(II) Pyridine (B92270) Macrocycles | H₂O₂ | Catalytic efficiency is influenced by the geometry and spin state of the iron center. acs.org |
| Various Olefins | Manganese Porphyrins | NaOCl | Catalyst stability is crucial for high efficiency. rsc.org |
Carbonylation of Epoxides
The ring-opening carbonylation of epoxides to produce β-lactones is an atom-economical transformation of significant synthetic value. This reaction is often catalyzed by bimetallic systems comprising a Lewis acidic component and a carbon monoxide (CO) source, typically a metal carbonyl anion. researchgate.netmdpi.com Porphyrin complexes, particularly those of chromium(III) and tin(IV), have been employed as highly effective Lewis acidic components. researchgate.netmdpi.comnih.gov
The generally accepted mechanism for epoxide carbonylation catalyzed by a [Lewis Acid]⁺[Co(CO)₄]⁻ system proceeds through several key steps researchgate.netresearchgate.net:
Epoxide Activation: The Lewis acidic metal center of the porphyrin coordinates to and activates the epoxide, facilitating nucleophilic attack.
Ring-Opening: The [Co(CO)₄]⁻ anion attacks the activated epoxide, leading to the opening of the oxirane ring and the formation of a cobalt-alkyl intermediate.
CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond.
Ring-Closure: The acyl-cobalt intermediate undergoes intramolecular ring-closure, releasing the β-lactone product and regenerating the cobalt carbonyl anion.
Catalysts based on chromium(III) porphyrin cations paired with a cobalt tetracarbonyl anion, [Cr(TPP)Cl][Co(CO)₄], have demonstrated high activity and selectivity for the carbonylation of a wide range of epoxides. nih.gov Similarly, tin(IV) porphyrin complexes with tetracarbonyl cobaltate anions have shown comparable reactivity and exclusive selectivity to β-lactones, achieving high turnover numbers (TONs). mdpi.com The Lewis acidity of the metal center is a critical factor, with more acidic centers leading to more active catalysts. mdpi.com The pyridyl groups of T(2-Py)P can influence the Lewis acidity of the coordinated metal, thus playing a role in the catalytic efficiency of such systems.
| Catalyst System | Epoxide Substrate | Product | Key Feature |
| [Cr(porphyrin)]⁺[Co(CO)₄]⁻ | Linear & Bicyclic Epoxides | β-Lactones | High activity and selectivity from a readily synthesized bimetallic catalyst. researchgate.netnih.gov |
| [Sn(IV)(porphyrin)]²⁺[Co(CO)₄]⁻₂ | Terminal Epoxides | β-Lactones | High efficiency (TON > 1000) and chemoselectivity for terminal over internal epoxides. mdpi.com |
CO₂ Conversion Reactions
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemicals like carbon monoxide (CO) is a major goal in catalysis research aimed at mitigating rising CO₂ levels. frontiersin.org Metalloporphyrins, particularly those involving iron and cobalt, are among the most studied and efficient homogeneous catalysts for this transformation. frontiersin.orgacs.org
The catalytic process generally involves the reduction of the metalloporphyrin catalyst to a low-valent state, which is the active species for CO₂ binding and reduction. acs.orgbohrium.com For iron porphyrins, the active state is often Fe(0)P, which reacts with CO₂. acs.orgbohrium.com The reaction of Fe(0)P with CO₂ is significantly faster than its reaction with potential competitors like oxygen, allowing for selective CO₂ reduction even in the presence of O₂. bohrium.com
Cobalt porphyrins also catalyze CO₂ reduction. acs.org The Co(II)P is first reduced to Co(I)P and then to the highly reactive Co(0)P state. While Co(I)P is unreactive towards CO₂, Co(0)P reacts rapidly with CO₂ to form CO and formate. acs.org The introduction of amino substituents onto the porphyrin ring has been shown to enhance the electrocatalytic activity of both iron and cobalt porphyrins for CO₂ reduction. northwestern.edu This suggests that functionalization of the T(2-Py)P ligand could similarly modulate its catalytic performance.
Recent studies have also highlighted copper(II) tetrakis(pentafluorophenyl)porphyrin as a remarkably active molecular catalyst for the electrochemical reduction of CO₂ to CO, achieving an exceptionally high turnover frequency. rsc.org This underscores the profound impact that peripheral substituents have on the catalytic activity of the metal center.
| Catalyst | Method | Product | Key Mechanistic Insight |
| Iron Tetraphenylporphyrin | Photochemical | CO | Catalyzed reduction proceeds via a reduced Fe(0)P state. acs.org |
| Iron Porphyrins | Electrochemical | CO | Selective for CO₂ reduction over O₂ due to faster kinetics with Fe(0)P. bohrium.com |
| Cobalt Tetraphenylporphyrin | Electrochemical / Photochemical | CO, Formate | The Co(0)P state is the active species that reacts with CO₂. acs.org |
| Amino-substituted Fe/Co Porphyrins | Electrochemical | CO | Amino groups enhance catalytic activity. northwestern.edu |
| Copper(II) Tetrakis(pentafluorophenyl)porphyrin | Electrochemical | CO | Achieves extremely high turnover frequency, showing the effect of electron-withdrawing groups. rsc.org |
Sensing Applications and Chemo/biosensors
Principles of Porphyrin-Based Sensor Design
The design of sensors utilizing porphyrin derivatives is fundamentally based on the modulation of their electronic and optical properties upon interaction with a target analyte. acs.orgacs.org Porphyrins possess a highly conjugated π-electron system, which gives rise to intense absorption bands (the Soret and Q-bands) and fluorescence emission. researchgate.netnih.gov Any interaction that perturbs this electronic structure, such as the coordination of a metal ion to the central cavity, protonation/deprotonation of peripheral groups, or axial ligation, can lead to a measurable change in the absorption or fluorescence spectrum. acs.orgacs.org These changes can manifest as shifts in the wavelength of maximum absorbance or emission, as well as an increase (turn-on) or decrease (turn-off/quenching) in fluorescence intensity. researchgate.net
Furthermore, the redox-active nature of the porphyrin macrocycle allows for its use in electrochemical sensing. ias.ac.in The oxidation and reduction potentials of the porphyrin can be influenced by the binding of an analyte, providing a detectable electrochemical signal. nih.gov The key to designing a selective sensor lies in the strategic functionalization of the porphyrin core. The peripheral substituents, the central metal ion, and the surrounding matrix can all be modified to create a specific binding site for a target analyte, thereby enhancing the selectivity of the sensor. acs.orgacs.org
Optical Sensing Platforms
Optical sensors based on 5,10,15,20-Tetrakis(2-pyridyl)porphyrin and its derivatives primarily leverage changes in their UV-Vis absorption and fluorescence characteristics upon interaction with analytes.
The pyridyl groups of this compound can be protonated in acidic conditions, leading to significant changes in the electronic structure and, consequently, the optical properties of the molecule. This phenomenon forms the basis for its use in pH sensing. While specific studies on the pH sensing capabilities of this compound are not extensively documented in the reviewed literature, the behavior of the analogous 5,10,15,20-Tetrakis(4-pyridyl)porphyrin (H₂T(4-Py)P) provides insight into the likely mechanism. For H₂T(4-Py)P, changes in pH lead to distinct shifts in the Soret band of its absorption spectrum, which can be correlated to the hydrogen ion concentration. acs.org
The pH sensing range can be optimized by modifying the basicity of the pyridyl nitrogens through the introduction of electron-donating or electron-withdrawing groups on the porphyrin periphery. Furthermore, immobilization of the porphyrin onto a solid support, such as a polymer film, can influence the apparent pKa of the pyridyl groups and thus tailor the operational pH range of the sensor.
The principle of oxygen sensing with porphyrins relies on the quenching of the phosphorescence of a metalloporphyrin by molecular oxygen. nih.govrsc.org While the free-base this compound is fluorescent, its metallated complexes, particularly with platinum(II) or palladium(II), can exhibit strong phosphorescence at room temperature. researchgate.net This long-lived emission is highly sensitive to the presence of oxygen, which can de-excite the porphyrin's triplet state through energy transfer, leading to a decrease in phosphorescence intensity and lifetime. nih.govrsc.org
The sensitivity of such an oxygen sensor is often described by the Stern-Volmer equation. Studies on other porphyrin complexes, such as platinum(II) and palladium(II) derivatives of tetraphenylporphyrin (B126558), have demonstrated their efficacy as oxygen sensors. researchgate.net Although specific studies on oxygen sensing using metallated this compound were not prominent in the reviewed literature, the established principles suggest its potential in this application. The photophysical properties, such as the triplet state lifetime and quantum yield, would be critical parameters in determining its suitability. rsc.org
The central cavity of the porphyrin macrocycle and the peripheral pyridyl groups of this compound can act as binding sites for various metal ions. This interaction typically leads to distinct changes in the UV-Vis absorption spectrum, allowing for the colorimetric or spectrophotometric detection of the target ions.
While specific studies detailing the use of this compound for the detection of all the listed metal ions are limited in the reviewed literature, research on the closely related 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) has demonstrated its capability to detect Hg²⁺, Pd²⁺, Cd²⁺, and Cu²⁺ simultaneously using UV-Vis spectroscopy. mdpi.com The interaction of Cu²⁺ with TMPyP occurs at the central porphyrin core, while larger ions like Pb²⁺, Hg²⁺, and Cd²⁺ are thought to interact with the peripheral pyridyl groups. mdpi.com
For instance, the detection of copper can be achieved through the insertion of Cu²⁺ into the porphyrin core, which results in a noticeable shift of the Soret band and a change in the Q-band pattern in the UV-Vis spectrum. scienceasia.orgcas.org Similarly, the detection of lead has been demonstrated with TMPyP through spectrophotometric methods. nih.gov The table below summarizes the detection of various metal ions using pyridyl-substituted porphyrins, based on available research.
| Metal Ion | Porphyrin Derivative | Detection Method | Key Observation |
|---|---|---|---|
| Hg²⁺, Pd²⁺, Cd²⁺, Cu²⁺ | 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) | UV-Vis Spectroscopy | Simultaneous detection based on differential spectral changes. mdpi.com |
| Pb²⁺ | 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) | UV-Vis Spectroscopy / HPLC | Spectrophotometric determination. nih.gov |
| Cu²⁺ | 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) | UV-Vis Spectroscopy / HPLC | Spectrophotometric determination. nih.gov |
| Cd²⁺ | 5,10,15,20-tetrakis(4-carboxyphenyl)porphine | On-line preconcentration with FAAS | Formation of a complex that can be sorbed and eluted. nih.gov |
Electrochemical Sensing Applications and Electrode Modifications
The electrochemical properties of this compound can be harnessed for the development of amperometric or potentiometric sensors. ias.ac.in A common approach involves the modification of an electrode surface with the porphyrin. nih.govrsc.org This can be achieved through electropolymerization, where a film of the porphyrin is grown on the electrode surface, or by immobilizing the porphyrin within a conductive matrix, such as a carbon paste or a polymer film. mdpi.comsigmaaldrich.com
Electropolymerization of porphyrins with suitable functional groups, such as aminophenyl groups, can create a stable and electroactive film on an electrode. rsc.org While specific studies on the electropolymerization of this compound for sensing were not found, the pyridyl groups themselves can potentially be involved in polymerization under certain conditions. Once immobilized, the porphyrin-modified electrode can be used to detect analytes that interact with the porphyrin and alter its redox behavior. For example, a biomimetic sensor for the detection of 2,4-dichlorophenoxyacetic acid was developed using a carbon paste electrode modified with 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride and multi-walled carbon nanotubes. mdpi.com This demonstrates the potential of using metalloporphyrins in electrochemical sensors for environmental pollutants.
Strategies for Enhancing Sensor Selectivity and Sensitivity
Improving the selectivity and sensitivity of porphyrin-based sensors is a key area of research. Several strategies can be employed to achieve this:
Functionalization: The introduction of specific functional groups onto the porphyrin periphery can create tailored binding sites for target analytes. For example, modifying a porphyrin with 2,2'-dipyridylamine (B127440) groups has been shown to enhance selectivity for Cu²⁺ ions. mdpi.com
Metallation: The choice of the central metal ion in the porphyrin cavity can significantly influence its binding affinity and selectivity towards certain analytes. For instance, Zn(II) porphyrins have shown selectivity for nitrite (B80452) over nitrate (B79036) ions. nih.gov
Immobilization Matrix: The matrix used to immobilize the porphyrin on a sensor surface can play a crucial role in enhancing its performance. Incorporating porphyrins into materials like ionic microgels or nanocomposites can improve sensitivity and selectivity. mdpi.com For example, functionalizing thermosensitive ionic microgels with tetra(4-pyridyl)porphyrin has been used for the highly selective and sensitive detection of Pb²⁺.
Sensor Arrays: Utilizing an array of different porphyrin-based sensors, each with a slightly different selectivity, can allow for the analysis of complex mixtures through pattern recognition. acs.orgacs.org
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the fundamental characteristics of porphyrin systems, offering a balance between computational cost and accuracy.
Electronic Structure and Geometric Optimization
DFT calculations are instrumental in determining the optimized geometry and electronic landscape of H₂T(2-Py)P. The process typically involves minimizing the energy of the molecule to find its most stable three-dimensional conformation. For meso-substituted porphyrins, a key structural feature is the dihedral angle between the plane of the porphyrin macrocycle and the peripheral substituent groups. In the case of H₂T(2-Py)P, the pyridyl rings are not coplanar with the porphyrin core due to steric hindrance. This non-planar arrangement influences the electronic communication between the pyridyl moieties and the porphyrin π-system.
The electronic structure is often visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In typical free-base porphyrins, two HOMOs (a₁u and a₂u) and a set of degenerate LUMOs (e_g) are key to their characteristic optical properties, as described by Gouterman's four-orbital model. The presence of the electron-withdrawing pyridyl groups is expected to influence the energies of these frontier orbitals. DFT studies on similar porphyrins, such as those with phenyl or fluorophenyl substituents, have shown that the nature of the meso-substituent significantly modulates the HOMO and LUMO energy levels, thereby affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and photophysical behavior. researchgate.netresearchgate.net For instance, the introduction of electron-withdrawing fluorine atoms in tetrakis(pentafluorophenyl)porphyrin leads to a stabilization of the frontier orbitals. researchgate.net
A comparison of the calculated geometric parameters for different meso-substituted porphyrins highlights the structural impact of the substituent.
| Parameter | H₂TPP (Tetraphenylporphyrin) | H₂T(2-Py)P (Theoretical) | H₂T(3,5-DNP)P (Tetrakis(3,5-dinitrophenyl)porphyrin) |
|---|---|---|---|
| Dihedral Angle (meso-substituent/porphyrin) | ~60-70° | Expected to be significant due to steric hindrance | Slightly ruffled porphyrin ring |
| Porphyrin Core Conformation | Essentially planar | Likely non-planar or ruffled | Slightly ruffled |
Prediction of Spectroscopic Properties
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For porphyrins, this allows for the theoretical calculation of the characteristic Soret and Q bands. The experimental UV-visible spectrum of H₂T(2-Py)P in chloroform (B151607) shows a strong Soret band at approximately 419 nm and several Q bands at 516, 552, 593, and 650 nm. mdpi.com TD-DFT calculations aim to reproduce these spectral features by calculating the energies and oscillator strengths of electronic transitions.
Studies on other porphyrins have demonstrated that TD-DFT can successfully predict the red- or blue-shifting of these bands upon substitution. nih.gov For example, the dramatic redshift of the Q-band in diprotonated tetrakis(p-aminophenyl)porphyrin has been explained by an elevated HOMO and lowered LUMOs, a phenomenon well-captured by TD-DFT calculations. nih.gov The choice of the exchange-correlation functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted spectra. acs.org
The fluorescence properties of H₂T(2-Py)P have also been characterized experimentally, with emission peaks observed at 653 and 712 nm in chloroform. mdpi.com Computational approaches can provide insights into the excited state dynamics that govern fluorescence.
| Property | Experimental Value (in CHCl₃) mdpi.com | TD-DFT Predicted Value (Qualitative) |
|---|---|---|
| Soret Band (λ_max) | 419 nm | Intense absorption in the 400-450 nm region |
| Q Bands (λ_max) | 516, 552, 593, 650 nm | Multiple weaker absorptions in the 500-700 nm region |
| Emission (λ_em) | 653, 712 nm | Emission from the lowest singlet excited state |
Computational Modeling of Reactivity and Interaction Mechanisms
Computational models are crucial for understanding the reactivity of H₂T(2-Py)P and its interactions with other molecules. Molecular docking simulations, for example, can predict the binding affinity and mode of interaction between the porphyrin and biological targets. Studies on similar porphyrins, like 5,10,15,20-tetrakis(4'-sulfonatophenyl)-porphyrin, have used molecular docking to predict their binding to proteins such as B-cell lymphoma 2 (BCL-2), which is relevant in the context of photodynamic therapy. nih.gov
The reactivity of the pyridyl nitrogen atoms in H₂T(2-Py)P makes it a versatile building block for constructing more complex architectures through coordination chemistry. Computational models can help in understanding the formation of metal complexes and the resulting changes in the electronic and photophysical properties. For instance, the kinetics of the coordination of a Pd(II) ion by a related tetrakis(1-methyl-4-pyridyl)porphyrin have been investigated, revealing details about the complex formation and its subsequent interaction with DNA. researchgate.net
Molecular Dynamics Simulations for Supramolecular Assemblies and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave over time, offering insights into the formation of supramolecular assemblies. Porphyrins are well-known for their ability to self-assemble into various nanostructures, such as H- and J-aggregates, driven by non-covalent interactions like π-π stacking and hydrogen bonding. mdpi.com
MD simulations can be employed to study the aggregation behavior of H₂T(2-Py)P in different solvent environments. These simulations can reveal the preferred orientation of the molecules within an aggregate and the thermodynamic driving forces behind the assembly process. For example, MD simulations have been used to understand the solvent-promoted aggregation of tetrakis-(4-hydroxyphenyl)porphyrin, demonstrating the formation of both face-to-face (H-type) and offset side-to-side (J-type) structures. mdpi.com The pyridyl groups of H₂T(2-Py)P can participate in hydrogen bonding, which, in addition to π-stacking, would play a significant role in directing its self-assembly into well-defined nanostructures. rsc.org The investigation of such assemblies is crucial for the development of new functional materials for applications in areas like catalysis and sensing.
Interactions with Biological Macromolecules Focus on Chemical Mechanisms
Porphyrin-DNA Interactions
The binding of porphyrins to DNA is a complex process influenced by the porphyrin's structure, charge, and the presence of a central metal ion. The primary modes of interaction are intercalation, external groove binding, and outside stacking.
Modes of Binding: Intercalation, External Groove Binding, and Outside Stacking
Intercalation: This mode of binding involves the insertion of the planar porphyrin macrocycle between the base pairs of the DNA double helix. nih.gov This process is often characterized by significant changes in the spectroscopic properties of the porphyrin, such as a large red shift (bathochromic shift) and a decrease in the intensity (hypochromicity) of the Soret band in the UV-Vis spectrum. acs.org Intercalation is typically favored by porphyrins that can adopt a planar structure. nih.gov For instance, certain cationic porphyrins have been shown to intercalate into GC-rich regions of DNA, particularly at low porphyrin-to-DNA ratios and low ionic strengths. acs.org The π-π stacking interactions between the porphyrin ring and the DNA bases are a major driving force for intercalation. nih.govnih.govnih.gov
Outside Stacking: At higher concentrations or ionic strengths, porphyrin molecules can aggregate and stack on the exterior of the DNA helix. acs.org This mode of interaction is often observed with metalloporphyrins containing axial ligands. acs.org The formation of these stacked structures can be influenced by the ionic strength of the solution, which can modulate the electrostatic repulsion between the positively charged porphyrin molecules. acs.org
Influence of Porphyrin Structure and Metalation on Binding Preference
The specific isomer of the pyridyl group and the presence of a central metal ion significantly impact the preferred mode of DNA binding.
The rotational ability of the peripheral pyridinium (B92312) rings is a critical factor. For instance, meso-tetrakis(N-methylpyridiniumyl)porphyrins with pyridinium groups at the meta (n=3) and para (n=4) positions can adopt a planar structure and tend to intercalate. In contrast, the ortho (n=2) isomer is sterically hindered from achieving planarity and is more likely to bind in the major groove. nih.gov
Metalation of the porphyrin core introduces further complexity. The insertion of a metal ion can alter the porphyrin's electronic structure, planarity, and ability to coordinate axial ligands, all of which influence DNA interaction. nih.govnih.gov For example, free-base tetrakis(1-methylpyridinium-4-yl)porphyrin ([H2TMPyP]4+) has been shown to interact with DNA via intercalation. acs.org However, its cobalt(II) and zinc(II) derivatives interact through outside self-stacking. acs.org Similarly, copper(II) derivatization has been found to significantly increase the binding affinity for DNA compared to the free-base porphyrin. nih.gov Metalloporphyrins with axial ligands, such as those containing Mn(III), Fe(III), and Co(III), often favor binding to the AT-rich regions of DNA grooves through outside self-stacking. acs.org
| Porphyrin Derivative | DNA Binding Mode | Influencing Factors |
| [H2TMPyP]4+ | Intercalation | Low ionic strength, low porphyrin/DNA ratio |
| Co(II)- and Zn(II)TMPyP4+ | Outside self-stacking | Presence of metal ion |
| ortho-TMPyP | Major groove binding | Steric hindrance preventing planarity |
| meta- and para-TMPyP | Intercalation | Ability to form a planar structure |
| Pd(II)TMPyP4 | Major groove binding | Metal ion and porphyrin structure |
| Pt(II)- and Pd(II)TMPyP4 | π-π stacking with G-quadruplex | Metal ion enhances stabilization |
Effects on DNA Conformation and Topology (e.g., DNA Unwinding)
The interaction of porphyrins with DNA can lead to significant changes in the DNA's three-dimensional structure. Intercalating porphyrins, by inserting themselves between base pairs, can cause the DNA helix to lengthen and unwind. This unwinding can be observed through techniques like viscosity measurements of closed circular superhelical DNA. capes.gov.br The degree of unwinding can be influenced by the specific porphyrin and its concentration. For instance, certain copper(II) porphyrins have been shown to induce a greater degree of unwinding compared to their free-base counterparts. capes.gov.br These conformational changes can have profound biological consequences, potentially interfering with DNA replication and transcription.
Molecular Recognition with Other Biomolecules (e.g., Telomerase)
Beyond DNA, porphyrins can interact with other crucial biological macromolecules, such as the enzyme telomerase.
Mechanisms of Molecular Inhibition at a Fundamental Level
Telomerase is a reverse transcriptase that plays a critical role in maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is upregulated in a vast majority of cancer cells, making it a prime target for anticancer therapies. Certain cationic porphyrins, such as 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphyrin (TMPyP4), have been identified as inhibitors of human telomerase. acs.org
The primary mechanism of inhibition involves the binding and stabilization of G-quadruplex structures. nih.govnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, such as those found in telomeres. By binding to and stabilizing these G-quadruplexes, porphyrins can effectively block the access of telomerase to the telomeric DNA, thereby inhibiting its function. nih.gov The binding affinity and inhibitory potency can be modulated by the porphyrin's structure, with stacking interactions and positively charged substituents being important for activity. acs.org However, some porphyrin isomers, like 5,10,15,20-tetra-(N-methyl-3-pyridyl)porphyrin (TMPyP3), have been shown to destabilize the telomeric G-quadruplex, leading to lower inhibitory potency. nih.gov
Photogeneration of Reactive Oxygen Species in Biological Systems
Porphyrins are well-known photosensitizers, meaning they can absorb light and transfer the energy to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS). This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.
Upon excitation with light of an appropriate wavelength, the porphyrin transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. In this excited triplet state, the porphyrin can interact with ground-state molecular oxygen (3O2) via two main pathways:
Type I Reaction: The excited porphyrin can directly react with a substrate to produce radicals through electron transfer. These radicals can then react with oxygen to form ROS such as superoxide (B77818) anion (O2•−) and hydroxyl radical (•OH).
Type II Reaction: The excited porphyrin can transfer its energy directly to molecular oxygen, promoting it to the highly reactive singlet oxygen (1O2) state. nih.gov
Singlet Oxygen Generation and its Chemical Pathways
The cornerstone of the photodynamic activity of porphyrins, including T-2-PyP, is their ability to act as photosensitizers, leading to the production of highly reactive singlet oxygen (¹O₂). This process is governed by a series of photophysical events initiated by the absorption of light.
Upon irradiation with light of an appropriate wavelength, the porphyrin molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the crucial energy transfer to molecular oxygen occurs.
The chemical pathway for singlet oxygen generation can be summarized as follows:
Photoexcitation: The porphyrin (P) absorbs a photon, promoting it to an excited singlet state.
P(S₀) + hν → P(S₁)
Intersystem Crossing: The excited singlet state undergoes a spin conversion to a more stable, longer-lived triplet state.
P(S₁) → P(T₁)
Energy Transfer (Type II Mechanism): The porphyrin in its triplet state interacts with ground state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process called triplet-triplet annihilation, the porphyrin returns to its ground state, and the energy is transferred to the oxygen molecule, exciting it to the highly reactive singlet state (¹O₂). chemrxiv.org
P(T₁) + ³O₂ → P(S₀) + ¹O₂
It is important to note that an alternative pathway, the Type I mechanism, can also occur. In this process, the excited triplet state of the photosensitizer interacts directly with a substrate to produce radical ions, which can then react with oxygen to form other reactive oxygen species (ROS) like superoxide and hydroxyl radicals. However, for many porphyrins, the Type II pathway involving singlet oxygen is predominant.
Table 1: Photophysical Properties and Singlet Oxygen Generation of Related Porphyrins
| Porphyrin Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet State Lifetime (μs) | Binding Mode with DNA | Reference |
|---|---|---|---|---|
| 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin (H₂TMpyP⁴⁺) | 0.50 - 0.82 (depending on binding site) | 5.5 - 30 (depending on binding site) | Intercalation and Groove Binding | nih.gov |
| 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (TEtPP) | 0.81 ± 0.23 | Not specified | Not specified | nih.gov |
| 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) | Production can be controlled | Not specified | Not specified | rsc.org |
This table presents data from related porphyrin compounds to illustrate the range of photophysical properties relevant to singlet oxygen generation. Data for 5,10,15,20-Tetrakis(2-pyridyl)porphyrin is not explicitly available in the cited literature.
Photo-induced Damage to Biomolecules (e.g., DNA photocleavage)
The highly reactive singlet oxygen generated by photoactivated T-2-PyP can inflict significant damage on essential biomolecules, with DNA being a primary target. The mechanism of DNA photocleavage by porphyrins is multifaceted and depends on the mode of interaction between the porphyrin and the DNA molecule.
Studies on the closely related 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin ([H₂TMPyP]⁴⁺) have provided valuable insights into these interactions. Cationic porphyrins can bind to DNA through several modes, including intercalation (insertion between base pairs), groove binding (fitting into the minor or major groove of the DNA helix), and external stacking. nih.govacs.org The specific binding mode is influenced by the porphyrin's structure, charge, and the DNA sequence. nih.gov For instance, [H₂TMPyP]⁴⁺ has been shown to intercalate at GC-rich regions and bind to the grooves of AT-rich regions. nih.gov
Once bound to DNA, the photoactivated porphyrin generates singlet oxygen in close proximity to the DNA strands. Guanine (B1146940) is the DNA base most susceptible to oxidation by singlet oxygen due to its low oxidation potential. The reaction of singlet oxygen with guanine residues leads to the formation of various oxidation products, most notably 8-oxo-7,8-dihydroguanine (8-oxoGua). The formation of 8-oxoGua can disrupt DNA replication and transcription, and if not repaired, can lead to mutations or strand breaks.
The chemical pathway of DNA photocleavage via singlet oxygen can be outlined as:
Binding: The porphyrin (P) associates with the DNA molecule.
P + DNA ⇌ P-DNA complex
Photosensitization: Upon illumination, the bound porphyrin generates singlet oxygen as described previously.
P-DNA + hν + ³O₂ → P-DNA + ¹O₂
Oxidation of Guanine: Singlet oxygen reacts with a guanine base (G) within the DNA strand.
¹O₂ + G → G(ox) (e.g., 8-oxoGua)
DNA Strand Scission: The oxidized guanine can lead to the weakening of the phosphodiester backbone, ultimately resulting in single-strand or double-strand breaks in the DNA.
The interaction of metallated derivatives of tetrakis(N-methyl-4-pyridyl)porphyrin with G-quadruplex DNA, a specialized DNA structure, has also been investigated, revealing strong binding and stabilization of these structures. nih.gov This suggests that pyridyl-substituted porphyrins could also target non-canonical DNA structures.
While direct evidence for the specific DNA binding modes and photocleavage efficiency of this compound is still an area of active research, its structural similarity to other photodynamically active pyridyl porphyrins strongly suggests its capability to induce DNA damage through the generation of singlet oxygen. chemimpex.com
Table 2: Interaction of a Related Porphyrin with DNA
| Porphyrin | DNA Binding Constant (M⁻¹) | Interaction Type | Primary Target | Reference |
|---|---|---|---|---|
| Pd(II)/5,10,15,20-tetrakis(1-methyl-4-pyridyl)porphyrin | 8.0 x 10⁵ | Intercalation | Base Pairs | documentsdelivered.com |
This table provides an example of the DNA interaction characteristics of a closely related metalloporphyrin derivative to infer the potential behavior of this compound.
Q & A
Q. What are the standard protocols for synthesizing 5,10,15,20-Tetrakis(2-pyridyl)porphyrin, and how do reaction conditions influence yield?
The synthesis typically employs the Adler-Longo method, involving condensation of pyrrole and 2-pyridinecarboxaldehyde in propionic acid under reflux (140–160°C for 4–6 hours) . Microwave-assisted synthesis (MWAS) is an alternative, reducing reaction times to 10–30 minutes with comparable yields (30–40%) by optimizing dielectric heating and solvent selection (e.g., propionic acid or DMF) . Yield variations arise from steric hindrance of pyridyl substituents and sensitivity to oxygen during oxidation of the porphyrinogen intermediate.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this porphyrin’s structure?
- UV-Vis spectroscopy : Identifies the Soret band (~420 nm) and Q-bands (500–650 nm), with shifts indicating metalation or protonation .
- X-ray crystallography : Reveals non-planar "ruffled" conformations due to pyridyl substituent steric effects. Unit cell parameters (e.g., monoclinic space group , Å, Å)) confirm columnar packing in the solid state .
- NMR : H NMR shows downfield shifts for pyrrolic protons (~-2 ppm) and pyridyl aromatic signals (~8–9 ppm) .
Advanced Research Questions
Q. How can researchers design supported catalysts using this compound, and what factors enhance catalytic activity?
Immobilization via zirconium phosphonate monolayers (Langmuir-Blodgett/self-assembly) or metal-organic frameworks (MOFs) improves stability and recyclability in oxidation catalysis. Activity enhancements (e.g., epoxidation of cyclooctene) derive from:
- Prevention of μ-oxo dimerization via steric bulk of pyridyl groups.
- Orientation control : Anchoring porphyrins parallel to surfaces increases accessibility to substrates .
- Electron-withdrawing substituents : Fluorinated analogs (e.g., pentafluorophenyl) improve oxidative stability and redox potential tuning .
Q. What structural features enable this porphyrin to interact with G-quadruplex DNA, and how does this inform anticancer drug design?
The planar core and pyridyl substituents facilitate intercalation or external stacking with telomeric DNA. Key interactions include:
- π-π stacking with TTA loops in parallel-stranded quadruplexes.
- Electrostatic interactions : Protonated pyridyl groups bind phosphate backbones.
Crystallographic data (2.09 Å resolution) show ligand-induced DNA remodeling, critical for inhibiting telomerase activity. Fluorescence quenching assays confirm binding specificity over duplex DNA .
Q. How do conflicting reports on photostability and singlet oxygen quantum yields arise, and how can they be resolved?
Discrepancies stem from:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states, altering yields.
- Metalation : Free-base porphyrins generally exhibit higher yields (e.g., ΦΔ = 0.62) than metallated analogs due to reduced non-radiative decay .
- Aggregation : Concentration-dependent aggregation in aqueous media quenches excited states. Use time-resolved spectroscopy and HPLC purity validation to mitigate artifacts .
Methodological Challenges
Q. How can researchers optimize the synthesis of asymmetrically substituted derivatives for sensor applications?
- Statistical substitution : React porphyrinogens with limiting electrophiles (e.g., alkyl bromides) under kinetic control to favor mono-/di-substitution .
- Chromatographic separation : Use silica gel columns with gradient elution (CHCl/MeOH) to isolate isomers.
- Functionalization : Post-synthetic modifications (e.g., carboxylation at pyridyl groups) enhance binding to analytes like heavy metals or explosives .
Q. What strategies address contradictions in reported electrochemical properties for antioxidant studies?
- Standardized conditions : Use 0.1 M TBAP in DMF under inert atmosphere to prevent O interference.
- Reference electrodes : Calibrate vs. Fc/Fc to account for solvent effects.
- Radical scavenging assays : Compare DPPH• quenching rates (e.g., 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin shows IC = 12 μM vs. 4-pentoxyphenyl analog’s inactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
